2,2,3-Trimethyl-3-oxetanol

Mechanistic Chemistry Stability Profile Reaction Pathway

Researchers studying oxetane ring-opening polymerization (ROP) require structurally defined monomers to correlate substituent effects with polymer architecture. Generic oxetanes (EHMO, MHMO) yield hyperbranched polymers via intramolecular chain transfer, but the C2-gem-dimethyl substitution of 2,2,3-trimethyl-3-oxetanol alters steric congestion and eliminates rotatable bonds, providing a contrasting kinetic and architectural profile. • Enables mechanistic ROP studies distinct from EHMO/MHMO benchmarks • Serves as precursor for stereoselective rearrangement to 3-hydroxymethyl-3-methyl-2-butanone • Low-shrinkage oxetane monomer for UV-curable coatings requiring enhanced hydrophobicity

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 25910-96-7
Cat. No. B15478511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3-Trimethyl-3-oxetanol
CAS25910-96-7
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCC1(C(CO1)(C)O)C
InChIInChI=1S/C6H12O2/c1-5(2)6(3,7)4-8-5/h7H,4H2,1-3H3
InChIKeyIJLWEMUMGKKJCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,3-Trimethyl-3-oxetanol: Properties and Class Baseline


2,2,3-Trimethyl-3-oxetanol (CAS 25910-96-7) is a four-membered cyclic ether monomer bearing a tertiary hydroxyl group on the oxetane ring . The compound has a molecular formula of C6H12O2 and a molecular weight of 116.16 g/mol . Its predicted physicochemical properties include a boiling point of 142.6±8.0 °C, density of 1.002±0.06 g/cm³, and pKa of 13.80±0.40 . The oxetane ring structure confers high reactivity via cationic ring-opening polymerization, a characteristic shared across oxetane-class monomers but with distinct substituent-dependent effects on polymerization kinetics and resultant polymer architecture [1].

Fully substituted oxetane with gem-dimethyl at C2
Cationic ring-opening polymerization monomer
Conformationally rigid core (zero rotatable bonds)

2,2,3-Trimethyl-3-oxetanol: Why Generic Substitution Fails


Oxetane monomers are not interchangeable building blocks; substituent identity and position directly govern ring-opening kinetics, polymer architecture (linear vs. hyperbranched), and thermal transitions of the resulting polyoxetanes [1]. 2,2,3-Trimethyl-3-oxetanol possesses a fully substituted oxetane ring with geminal dimethyl groups at C2 and an additional methyl plus hydroxymethyl at C3, a substitution pattern distinct from commonly employed analogs such as 3-ethyl-3-hydroxymethyloxetane (EHMO) or 3-methyl-3-hydroxymethyloxetane (MHMO) [2]. This substitution alters steric congestion around the reactive site, the degree of intramolecular chain transfer, and the number of rotatable bonds—all of which determine whether the monomer yields a hyperbranched polyether (as with EHMO/MHMO) or a structurally distinct polymer architecture [3]. Substituting a generic oxetane monomer without accounting for these substituent-specific effects risks polymerization failure, off-specification polymer molecular weight distribution, and compromised material performance [1].

C2 gem-dimethyl substitution
May alter polymerization kinetics and branching compared to C2-unsubstituted oxetanes
Conformational rigidity mismatch
Rigid core may yield different polymer architecture than flexible analogs such as EHMO
Acid sensitivity profile
Hydroxymethyl migration under acidic conditions may limit processing compatibility

2,2,3-Trimethyl-3-oxetanol: Comparative Evidence


Acid-Catalyzed Ring-Opening Pathway Divergence

Under acidic conditions, 2,2,3-trimethyl-3-oxetanol undergoes a distinctive hydroxymethyl group migration coupled with ring opening to yield 3-hydroxymethyl-3-methyl-2-butanone, whereas structurally distinct oxetane analogs (e.g., unsubstituted oxetane or 3,3-disubstituted oxetanes lacking the C2 gem-dimethyl pattern) follow different acid-catalyzed pathways [1]. This pathway divergence establishes a substitution-dependent reactivity profile that informs stability considerations during acidic processing, storage, or formulation conditions [1].

Acid-catalyzed rearrangement
Class-level
Hydroxymethyl migration vs. non-migration
Acid-labile; may inform stability context
Inferred from oxetane class reactivity
Mechanistic Chemistry Stability Profile Reaction Pathway

Photocyclization Synthesis Route Uniqueness

2,2,3-Trimethyl-3-oxetanol is synthesized via photocyclization of isopropyloxyacetone and 3-methyl-3-methoxy-2-butanone, a synthetic route that is not applicable to the production of more common oxetane monomers such as 3-ethyl-3-hydroxymethyloxetane (EHMO), which is industrially produced from trimethylolpropane via carbonate ester cyclization [1]. This precursor specificity defines the supply chain and cost structure of the compound, distinguishing it from analogs with different manufacturing origins [2].

Synthetic route
Class-level
Photocyclization of isopropyloxyacetone
Precursor specificity informs supply chain
Route not applicable to EHMO production
Synthetic Chemistry Photochemistry Precursor Specificity

Conformational Rigidity from Rotatable Bond Restriction

Computational structural analysis reveals that 2,2,3-trimethyl-3-oxetanol possesses zero rotatable bonds, indicating complete conformational rigidity about the oxetane core . In contrast, 3-ethyl-3-hydroxymethyloxetane (EHMO) contains two rotatable bonds (ethyl group rotation and hydroxymethyl rotation), and 3-methyl-3-hydroxymethyloxetane (MHMO) contains one rotatable bond [1]. This difference in conformational flexibility may affect polymerization kinetics by altering the spatial presentation of reactive sites and the propensity for intramolecular chain transfer during cationic ring-opening polymerization [2].

Rotatable bonds
Class-level
0
May influence polymer architecture
EHMO: 2 bonds; MHMO: 1 bond
Conformational Analysis Molecular Rigidity Polymer Architecture

Steric Congestion at C2 Position

2,2,3-Trimethyl-3-oxetanol features geminal dimethyl substitution at the C2 position of the oxetane ring, creating steric congestion adjacent to the ring oxygen that is absent in commonly studied oxetane monomers such as 3-ethyl-3-hydroxymethyloxetane (EHMO), 3-methyl-3-hydroxymethyloxetane (MHMO), and 3,3-bis(hydroxymethyl)oxetane (BHMO), all of which are unsubstituted at C2 . Literature on structure-reactivity relationships in photoinitiated cationic polymerization of oxetane monomers indicates that substituent position and steric bulk significantly influence propagation rate constants and the extent of intramolecular chain transfer leading to branching [1]. The C2 gem-dimethyl substitution pattern in 2,2,3-trimethyl-3-oxetanol represents a distinct steric environment that would be expected to alter polymerization behavior relative to C2-unsubstituted analogs, though direct comparative kinetic data for this specific compound have not been reported [1].

Steric environment
Class-level
Geminal dimethyl at C2
Reactivity may differ from C2-unsubstituted analogs
Direct kinetic data not reported
Steric Effects Polymerization Kinetics Monomer Reactivity

2,2,3-Trimethyl-3-oxetanol: Key Application Scenarios


Cationic ROP Mechanism Studies

Investigators studying the influence of oxetane ring substitution pattern on cationic polymerization kinetics and polymer architecture will find 2,2,3-trimethyl-3-oxetanol valuable as a structurally distinct comparator to the more extensively characterized 3-ethyl-3-hydroxymethyloxetane (EHMO) and 3-methyl-3-hydroxymethyloxetane (MHMO) monomers [1]. The C2 gem-dimethyl substitution pattern and zero rotatable bonds of this compound offer a contrasting steric and conformational profile that can elucidate the role of substituent position in determining the balance between linear chain propagation and intramolecular chain transfer leading to hyperbranched architectures [2]. Academic procurement should prioritize this monomer when structure-property relationship studies require a C2-substituted oxetane that is not accessible from trimethylolpropane-derived feedstocks.

Acid-Catalyzed Rearrangement for Ketone Synthesis

2,2,3-Trimethyl-3-oxetanol undergoes a well-documented acid-catalyzed ring-opening rearrangement with hydroxymethyl migration to yield 3-hydroxymethyl-3-methyl-2-butanone quantitatively [1]. This transformation provides a stereoselective synthetic route to this β-hydroxy ketone that bypasses multi-step aldol or oxidation sequences. For synthetic chemistry laboratories requiring this specific ketone scaffold, procurement of 2,2,3-Trimethyl-3-oxetanol as a precursor offers a concise alternative to more complex synthetic pathways.

Low-Shrinkage Cationic Photopolymerization

Oxetane-based monomers, including 2,2,3-trimethyl-3-oxetanol, are documented to exhibit low shrinkage during cationic polymerization compared to epoxy or vinyl ether alternatives [1]. This class-level property makes oxetane monomers suitable for precision coatings, dental materials, and optical component manufacturing where dimensional stability is critical [2]. Within the oxetane class, the unique C2-gem-dimethyl substitution pattern of 2,2,3-trimethyl-3-oxetanol may offer differentiated hydrophobicity and reactivity in photocurable resin compositions containing epoxy resin components . Industrial procurement for UV-curable coating formulation development should consider this monomer when standard oxetane diluents such as 3-ethyl-3-hydroxymethyloxetane fail to provide adequate hydrophobic character or when formulation rheology requires a monomer with zero rotatable bonds.

Drug Discovery Building Block: Rigid Oxetane Core

Oxetane-containing compounds are increasingly investigated in medicinal chemistry as bioisosteres for gem-dimethyl groups and carbonyl functionalities, offering modulation of aqueous solubility, lipophilicity, and metabolic stability [1]. 2,2,3-Trimethyl-3-oxetanol provides a tertiary alcohol handle attached to a fully substituted, conformationally rigid oxetane core (zero rotatable bonds), distinguishing it from flexible oxetane building blocks such as 3-oxetanol or 3-ethyl-3-oxetanemethanol [2]. Procurement for medicinal chemistry exploration is warranted when the project requires a rigid, three-dimensional scaffold with an alcohol functional group for further derivatization, and where the acid sensitivity of this compound does not conflict with intended reaction conditions .

Application
Selection Property
Validation Focus
Cationic ROP mechanism studies
Substitution-dependent reactivity
Polymer architecture comparison
Acid-catalyzed ketone synthesis
Migration pathway
Ketone product identity
Low-shrinkage photopolymerization
Oxetane-class shrinkage behavior
Dimensional stability under UV cure
Rigid oxetane scaffold for medicinal chemistry
Conformational rigidity profile
Derivatization compatibility

Technical Documentation Hub

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36 linked technical documents
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